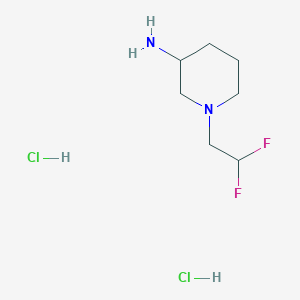

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, also known as DFEP or 2,2-difluoroethylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFEP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanisms of action of various biological processes.

Scientific Research Applications

Nucleophilic Reactions with 2,2-Di(4-nitrophenyl)-1,1-difluoroethene

The reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene in acetonitrile solvent demonstrates the formation of fluorinated aminoethanes, suggesting potential pathways for modifying 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in synthesis and functionalization processes. This study highlights the role of nucleophilic attack in producing fluorinated compounds, which could be relevant for developing new pharmaceuticals or materials with enhanced properties due to the inclusion of fluorine atoms (Leffek & Maciejewska, 1986).

Synthesis of Glycosyl Triflates and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent, metal-free thiophile that activates thioglycosides for conversion to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, indicating the potential for employing 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in complex carbohydrate synthesis, especially in creating glycosidic bonds in low temperatures (Crich & Smith, 2001).

Aryl-substituted Piperidines via Dicationic Electrophiles

The reaction of tetrahydropyridines with arenes in Bronsted superacids yields aryl-substituted piperidines through dicationic electrophilic intermediates. This process outlines a method for introducing aryl groups into piperidines, such as 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, potentially useful for the synthesis of structurally diverse pharmaceutical compounds (Klumpp et al., 2001).

Conformational Analysis and Structural Characterization

The study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a compound structurally related to 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, provides insight into the conformational behavior and crystal structure of such molecules. This information is crucial for understanding how structural modifications affect the physical and chemical properties of piperidine derivatives, impacting their application in drug design and materials science (Ribet et al., 2005).

Modular Synthesis of Chiral 1,2-Dihydropyridines

A modular organocatalytic sequence enables the synthesis of chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes, offering a strategy to access enantioenriched piperidines. This method's adaptability and efficiency in producing structurally diverse piperidines underscore the potential of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride derivatives in pharmaceutical synthesis, especially for creating compounds with specific chirality and biological activity (Mu et al., 2021).

properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXRNEHEWMKGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)

![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)